molecular formula C15H17N3O2 B14220429 4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 556104-29-1

4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14220429
CAS No.: 556104-29-1
M. Wt: 271.31 g/mol
InChI Key: CNVHVCLLGAWVDH-UHFFFAOYSA-N
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Description

4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydrazinylidene groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of hydrazinylidene and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

556104-29-1

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-[[4-[2-hydroxyethyl(methyl)amino]phenyl]diazenyl]phenol

InChI

InChI=1S/C15H17N3O2/c1-18(10-11-19)14-6-2-12(3-7-14)16-17-13-4-8-15(20)9-5-13/h2-9,19-20H,10-11H2,1H3

InChI Key

CNVHVCLLGAWVDH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

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